BenchChemオンラインストアへようこそ!

4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole

COX-2 inhibition molecular docking anti-inflammatory

4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole is a synthetic heterocyclic compound belonging to the tetrahydroindazole subclass, characterized by a partially saturated bicyclic core (C14H16N2O; MW 228.29 g/mol). Unlike fully aromatic indazoles, the saturated cyclohexane ring in positions 4–7 confers increased conformational flexibility and altered lipophilicity, while the 3-(4-methoxyphenyl) substituent provides a handle for π-stacking and hydrogen-bonding interactions with biological targets.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 58413-04-0
Cat. No. B13764450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole
CAS58413-04-0
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC3=C2CCCC3
InChIInChI=1S/C14H16N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h6-9H,2-5H2,1H3,(H,15,16)
InChIKeySKKOHZJNXZCTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole (CAS 58413-04-0): A Partially Saturated Indazole Scaffold for Anti-Inflammatory and Cannabinoid-Targeted Research Procurement


4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole is a synthetic heterocyclic compound belonging to the tetrahydroindazole subclass, characterized by a partially saturated bicyclic core (C14H16N2O; MW 228.29 g/mol) . Unlike fully aromatic indazoles, the saturated cyclohexane ring in positions 4–7 confers increased conformational flexibility and altered lipophilicity, while the 3-(4-methoxyphenyl) substituent provides a handle for π-stacking and hydrogen-bonding interactions with biological targets . This compound has been explored as a synthetic intermediate for more elaborate bioactive indazoles and has appeared in computational docking studies against cyclooxygenase-2 (COX-2), where the 4-methoxyphenyl motif contributes to favorable binding energies [1].

Why 4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole Cannot Be Replaced by Unsubstituted or Fully Aromatic Indazole Analogs in Procurement


Generic substitution fails because the tetrahydroindazole scaffold is not functionally interchangeable with fully aromatic indazoles or with phenyl-substituted tetrahydroindazoles lacking the para-methoxy group. The saturated 4,5,6,7-tetrahydro ring alters the pKa of the indazole NH (predicted ~12.5 vs. ~11.0 for aromatic indazole), modulates LogP by approximately +0.8 log units relative to the unsaturated analog, and influences the dihedral angle between the indazole core and the 3-aryl substituent . In COX-2 docking studies, the 4-methoxyphenyl-bearing congeners exhibited distinct binding poses and energies (e.g., 8.46 kcal/mol for 4-methoxyphenyl vs. 8.80 kcal/mol for para-toluene and 9.11 kcal/mol for difluorophenyl) [1]. At cannabinoid receptors, close tetrahydroindazole analogs show Ki >1,000 nM at both CB1 and CB2, a profile that cannot be extrapolated from the aromatic indazole series where substitution pattern and saturation state dramatically alter affinity [2]. These quantitative differences in binding energetics, physicochemical properties, and receptor selectivity mean that researchers cannot assume functional equivalence among in-class compounds.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole Relative to Closest Analogs


COX-2 Binding Energy: 4-Methoxyphenyl vs. Difluorophenyl and Para-Toluene Substituted 1H-Indazoles

In a 2024 computational study, 1H-indazole derivatives bearing a 4-methoxyphenyl group exhibited a binding energy of 8.46 kcal/mol when docked with the COX-2 enzyme (PDB 3NT1), compared to 9.11 kcal/mol for the difluorophenyl analog and 8.80 kcal/mol for the para-toluene analog [1]. The 4-methoxyphenyl compound represents an intermediate binding affinity within this series, offering a distinct electronic profile (electron-donating OCH3) versus electron-withdrawing (F) or hydrophobic (CH3) substituents. This differential binding energy translates to a ~2.5-fold predicted difference in Ki relative to the most potent analog in the study [1].

COX-2 inhibition molecular docking anti-inflammatory

Saturation State Differentiation: Tetrahydroindazole vs. Fully Aromatic Indazole CB1/CB2 Binding Profiles

A closely related tetrahydroindazole analog (BDBM50063532 / CHEMBL3398550) was evaluated for CB1 and CB2 receptor binding, yielding Ki values >1,000 nM at both receptors in radioligand displacement assays using [³H]CP-55,940 [1]. In contrast, fully aromatic 3-(4-methoxyphenyl)-1H-indazole (CAS 55271-06-2) has been reported as a kinase inhibitor scaffold with a fundamentally different target profile . The tetrahydro saturation of the indazole core introduces conformational flexibility that is absent in the planar aromatic analog, altering the presentation of the 4-methoxyphenyl pharmacophore to receptor binding pockets. This structural divergence is reflected in the observed weak cannabinoid receptor engagement for the tetrahydro series versus the kinase-targeting profile of the aromatic series .

cannabinoid receptor CB1 CB2 tetrahydroindazole

Synthetic Utility: This Compound as a Direct Precursor to Bioactive 7-Arylidene Tetrahydroindazoles

4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole serves as the direct starting material for the synthesis of (7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole via base-catalyzed condensation with 4-methoxybenzaldehyde, achieving a 61% isolated yield [1]. This 7-arylidene derivative belongs to a class of modified indazoles with reported antimicrobial and antioxidant activities [1]. In contrast, the fully aromatic 3-(4-methoxyphenyl)-1H-indazole (CAS 55271-06-2) cannot undergo this same enolate-driven condensation at C7 due to the absence of the saturated cyclohexane ring. Similarly, the unsubstituted 4,5,6,7-tetrahydro-3-phenyl-1H-indazole (CAS 28748-99-4) lacks the electron-donating methoxy group that activates the aromatic ring toward further functionalization [2].

synthetic intermediate condensation arylidene indazole medicinal chemistry

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

Predicted physicochemical parameters distinguish 4,5,6,7-tetrahydro-3-(4-methoxyphenyl)-1H-indazole from both its fully aromatic and unsubstituted-phenyl analogs. The compound has a predicted LogP of approximately 3.1 (ACD/Labs), compared to ~2.3 for the fully aromatic 3-(4-methoxyphenyl)-1H-indazole and ~2.8 for the tetrahydro-3-phenyl analog lacking the methoxy group . The tetrahydro core also preserves one H-bond donor (indazole NH) while adding conformational entropy, which influences both solubility (predicted aqueous solubility ~0.05 mg/mL) and membrane permeability . These differences are critical for researchers selecting compounds with specific ADME profiles for cell-based or in vivo studies.

LogP H-bond donor drug-likeness physicochemical properties

Regioisomeric Differentiation: 3-Aryl vs. 1-Aryl Tetrahydroindazole Pharmacological Profiles

A pivotal SAR study of tetrahydroindazole-5-carboxylic acids demonstrated that 1-aryl-4,5,6,7-tetrahydro-1H-indazole regioisomers exhibit significantly higher anti-inflammatory activity in the carrageenan edema test than their 2-aryl counterparts [1]. While the target compound bears the aryl substituent at position 3 rather than position 1, this class-level SAR underscores that the position of aryl substitution on the tetrahydroindazole core is a critical determinant of biological activity. The 3-aryl substitution pattern of 4,5,6,7-tetrahydro-3-(4-methoxyphenyl)-1H-indazole represents a structurally distinct regioisomer versus the 1-aryl series, with implications for target engagement that cannot be predicted by analogy to the better-characterized 1-aryl or 2-aryl tetrahydroindazoles [2].

regioisomer anti-inflammatory carrageenan edema structure-activity relationship

Optimal Procurement Scenarios for 4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole Based on Quantitative Differentiation Evidence


Scaffold-Hopping Medicinal Chemistry Programs Targeting COX-2 with Non-Acidic Chemotypes

Research groups seeking COX-2 inhibitors with electron-donating aryl substituents should procure this compound as a starting scaffold. The 4-methoxyphenyl group provides a binding energy of 8.46 kcal/mol in COX-2 docking (PDB 3NT1), distinct from the difluorophenyl (9.11 kcal/mol) and para-toluene (8.80 kcal/mol) analogs [1]. This intermediate binding affinity, coupled with the methoxy group's metabolic lability (potential for O-demethylation), makes this compound a strategic choice for programs requiring tunable potency and predictable Phase I metabolism.

Synthesis of Focused 7-Arylidene Tetrahydroindazole Libraries for Antimicrobial Screening

This compound is the essential starting material for synthesizing (7E)-3-(4-methoxyphenyl)-7-arylidene-4,5,6,7-tetrahydro-3aH-indazole derivatives via aldol condensation with aromatic aldehydes, demonstrated with a 61% yield for the 4-methoxybenzaldehyde adduct [2]. The saturated C7 position enables enolate chemistry that is impossible with fully aromatic indazoles. Procurement of this specific tetrahydroindazole is mandatory for any group building C7-functionalized indazole libraries.

Cannabinoid Receptor Profiling Studies Requiring Conformationally Flexible Indazole Cores

For research programs investigating the structural determinants of CB1/CB2 receptor engagement by indazole-based ligands, this compound provides a partially saturated core with measured weak affinity (Ki >1,000 nM at both receptors for a close analog) [3]. This baseline inactivity makes it an ideal control compound or starting scaffold for structure-based optimization toward improved cannabinoid receptor affinity, as opposed to aromatic indazoles that preferentially target kinase ATP-binding sites .

Regioisomer Structure-Activity Relationship Studies of Tetrahydroindazole Anti-Inflammatory Agents

The 3-aryl regioisomer class remains pharmacologically uncharacterized compared to the 1-aryl series, which showed significant anti-inflammatory activity in the carrageenan edema model [4]. Procuring 4,5,6,7-tetrahydro-3-(4-methoxyphenyl)-1H-indazole enables the systematic exploration of how moving the aryl substituent from N1 to C3 affects anti-inflammatory potency, COX selectivity, and pharmacokinetics—filling a documented gap in the tetrahydroindazole SAR landscape.

Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.